Hydrogen-Bond Donor/Acceptor Profile: 2-Oxo-3-methyl Substitution vs. 2-Amino Analog
The target compound possesses zero hydrogen-bond donors (HBD) beyond the carboxylic acid proton, compared to the 2-aminothieno[2,3-d]thiazole-5-carboxylic acid comparator (CAS 234450-62-5), which has two additional HBDs from the primary amine. This difference critically impacts drug-likeness: a total HBD count of 1 (target) vs. 3 (2-amino analog) places the target compound within the Lipinski Rule of Five guideline (HBD ≤ 5) but with a safer margin for blood–brain barrier penetration optimization. The 2-oxo group also serves as a stronger H-bond acceptor (carbonyl) than the amine nitrogen, altering target protein interaction patterns [1].
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) / Hydrogen-Bond Acceptor Count (HBA) |
|---|---|
| Target Compound Data | HBD = 1 (carboxylic acid only); HBA = 5 (oxo oxygen, ring oxygen, carboxylate oxygens, ring nitrogen) [1] |
| Comparator Or Baseline | 2-Aminothieno[2,3-d]thiazole-5-carboxylic acid: HBD = 3 (carboxylic acid + two amine hydrogens); HBA = 6 |
| Quantified Difference | Target compound has 2 fewer HBDs and 1 fewer HBA vs. 2-amino analog. ΔHBD = −2; ΔHBA = −1. |
| Conditions | Calculated using standard cheminformatics descriptors (PubChem/ChemSpider computational pipeline). |
Why This Matters
For kinase inhibitor programs, a lower HBD count correlates with improved passive membrane permeability and reduced susceptibility to P-glycoprotein efflux, making the target compound a more suitable fragment starting point for CNS-penetrant inhibitors compared to the 2-amino analog.
- [1] PubChem (Legacy Record). Predicted HBD/HBA for 3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid (CID 23089466). View Source
